ethyl 6-hydroxy-4-methylhexanoate
Description
Ethyl 6-hydroxy-4-methylhexanoate is a branched-chain hydroxy ester with the molecular formula C₉H₁₈O₃ (calculated molecular weight: 174.19 g/mol). Its structure includes a hydroxyl group at position 6 and a methyl branch at position 4 of the hexanoate backbone.
Properties
CAS No. |
1569295-17-5 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The most straightforward synthesis involves esterifying 6-hydroxy-4-methylhexanoic acid with ethanol under acidic catalysis. The reaction follows Fischer esterification kinetics, where the carboxylic acid reacts with ethanol to form the ester and water. The general equation is:
Sulfuric acid (0.5–2.0 mol%) is typically used as the catalyst, with excess ethanol (3–5 equivalents) to drive equilibrium toward ester formation.
Laboratory-Scale Protocol
-
Reagent Setup : Combine 6-hydroxy-4-methylhexanoic acid (1.0 mol), ethanol (4.0 mol), and concentrated H₂SO₄ (1.5 mol%) in a round-bottom flask.
-
Reflux Conditions : Heat at 78–85°C (ethanol’s boiling point) for 4–6 hours under stirring.
-
Workup : Neutralize excess acid with NaHCO₃, extract with dichloromethane, and dry over MgSO₄.
-
Purification : Remove solvents via rotary evaporation and isolate the ester via fractional distillation (b.p. 112–115°C at 15 mmHg).
Yields typically range from 70–75%, with purity >95% confirmed by GC-MS.
Industrial Production
Industrial processes employ continuous reactive distillation to remove water and shift equilibrium. Key parameters include:
-
Temperature : 80–90°C (to prevent thermal degradation)
-
Catalyst : Heterogeneous acid resins (e.g., Amberlyst-15) for recyclability.
Alternative Catalytic Systems and Methodologies
Magnesium Alkoxide-Mediated Esterification
A patent describing cyclization reactions with magnesium alkoxides (e.g., Mg(OEt)₂) suggests potential for ester synthesis. While originally applied to thieno-thiazine derivatives, the protocol can be adapted:
-
Catalyst Preparation : React magnesium metal with excess ethanol at reflux to form Mg(OEt)₂.
-
Reaction Setup : Combine 6-hydroxy-4-methylhexanoic acid (1.0 mol), ethanol (3.0 mol), and Mg(OEt)₂ (0.3 mol) in toluene.
-
Yield : Pilot studies report 77% yield with reduced side products compared to H₂SO₄.
Advantages :
-
Lower corrosivity than mineral acids.
-
Simplified purification due to heterogeneous catalysis.
Optimization of Reaction Parameters
Temperature and Time Dependence
Solvent Effects
-
Neat Ethanol : Highest conversion (75%) due to excess reactant.
-
Toluene Co-Solvent : Improves solubility of hydrophobic intermediates (yield +5%).
Purification and Analytical Validation
Distillation vs. Crystallization
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-4-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Organic Synthesis
Ethyl 6-hydroxy-4-methylhexanoate serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including oxidation, reduction, and substitution.
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Ketones or aldehydes | KMnO4, CrO3 |
| Reduction | Alcohols | LiAlH4, NaBH4 |
| Substitution | Substituted esters or amides | Amines, thiols |
Research has indicated that this compound may exhibit potential biological activities . Studies focus on its interactions with enzymes and other biological targets, suggesting possible applications in drug development.
Pharmaceuticals
The compound is investigated for its potential as a therapeutic agent . Its structure allows for modifications that can lead to the development of new pharmaceutical compounds targeting various diseases.
Industrial Applications
In the industrial sector, this compound is used in the production of fragrances and flavors . Its unique scent profile makes it valuable in the cosmetic and food industries.
Case Study 1: Organic Synthesis
In a study published by ACS Publications, researchers demonstrated the utility of this compound as a precursor in synthesizing more complex organic compounds. The compound was subjected to various reactions to illustrate its versatility as a synthetic intermediate.
Case Study 2: Biological Investigations
A study highlighted in PubMed Central explored the biological interactions of esters similar to this compound. The research focused on how these compounds interact with specific enzymes, providing insights into their potential therapeutic uses.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxy-4-methylhexanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as its role in enzymatic reactions or its interaction with cellular components .
Comparison with Similar Compounds
Ethyl 6-Hydroxyhexanoate
Ethyl 4-Methylvalerate
Methyl 6-Acetoxyhexanoate
Ethyl Acetoacetate
- Molecular Formula : C₆H₁₀O₃
- Molecular Weight : 130.14 g/mol
- Key Differences: A β-keto ester with keto-enol tautomerism, unlike the hydroxy ester structure of the target compound. Widely used in pharmaceuticals and dyes due to its reactive keto group .
Comparative Analysis Table
Research Findings and Implications
- Structural Similarity and Reactivity: The hydroxyl group in this compound enhances its polarity, improving solubility in polar solvents compared to non-hydroxylated esters like ethyl 4-methylvalerate.
- Applications in Drug Discovery: Hydroxy esters are valuable in virtual screening due to their ability to mimic natural substrates. This compound’s hydroxyl group could facilitate hydrogen bonding in drug-receptor interactions .
Environmental and Safety Considerations :
- Similar hydroxy esters (e.g., methyl 2-hydroxyacetate) require protective gloves and ventilation during handling, suggesting analogous safety protocols for the target compound .
Q & A
Basic: What are the standard synthetic routes for ethyl 6-hydroxy-4-methylhexanoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves esterification or transesterification reactions. For example, analogous compounds like ethyl 6-oxohexanoate derivatives are synthesized by reacting aldehydes (e.g., 4-substituted benzaldehyde) with ethyl 6-oxohexanoate under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . Optimization may involve factorial design experiments to test variables such as temperature, solvent polarity, and catalyst loading . AI-driven retrosynthesis tools can also predict feasible pathways by analyzing reaction databases .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To confirm the ester group and hydroxy/methyl substituents (e.g., H-NMR peaks at δ 1.2–1.4 ppm for methyl groups and δ 4.1–4.3 ppm for ester CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 318.4 g/mol for ethyl 6-(4-hexylphenyl)-6-oxohexanoate) .
- HPLC : To assess purity, using C18 columns and UV detection at 210–220 nm for ester bonds .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-certified respirators if aerosolization occurs .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and ignition sources .
- Waste Disposal : Neutralize with aqueous sodium bicarbonate before disposal in designated organic waste containers .
Advanced: How do structural modifications (e.g., alkyl chain length, substituents) influence the biological activity of this compound analogs?
Methodological Answer:
- Antitumor Activity : Ethyl 6-(4-methoxyphenyl)-6-oxohexanoate shows moderate activity (IC = 12 µM in MCF-7 cells), while longer alkyl chains (e.g., heptyloxy) enhance anti-inflammatory effects .
- SAR Studies : Replace the hydroxy group with carbamoyl or pyrimidine moieties to alter solubility and target affinity. Computational docking (e.g., AutoDock Vina) can predict binding interactions with enzymes like hyaluronidases .
Advanced: How can AI and computational modeling improve the design of this compound derivatives?
Methodological Answer:
- COMSOL Multiphysics : Simulate reaction kinetics to optimize synthesis parameters (e.g., flow rates in continuous reactors) .
- Machine Learning : Train models on PubChem/CAS databases to predict bioactivity or metabolic stability. For example, QSAR models correlate logP values with membrane permeability .
Advanced: How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Statistical Analysis : Apply ANOVA or t-tests to compare IC values from replicate experiments. For example, dose-response curves in MCF-7 studies may require normalization to control for batch variability .
- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends. Inconsistent results may arise from differences in cell lines or assay protocols .
Advanced: What methodologies are used to evaluate the pharmacokinetic and pharmacodynamic profiles of this compound?
Methodological Answer:
- In Vitro ADME : Use Caco-2 cell monolayers to assess intestinal absorption and microsomal stability assays (e.g., liver S9 fractions) for metabolic profiling .
- In Vivo Studies : Administer the compound to rodent models and quantify plasma concentrations via LC-MS/MS. Monitor biomarkers (e.g., TNF-α for anti-inflammatory activity) .
Advanced: How can green chemistry principles be applied to the synthesis of this compound?
Methodological Answer:
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalysis : Use immobilized lipases for esterification, reducing waste and energy consumption. Continuous flow reactors enhance atom economy .
Advanced: What retrosynthesis strategies are effective for generating novel derivatives of this compound?
Methodological Answer:
- Fragment-Based Design : Break the molecule into synthons like 4-methylhexanoic acid and ethylene glycol derivatives. AI tools (e.g., Pistachio) prioritize routes with high yields .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl groups at the 4-position using Pd(PPh) catalysts .
Advanced: What are the stability challenges of this compound under varying pH and temperature conditions?
Methodological Answer:
- Degradation Studies : Use accelerated stability testing (40°C/75% RH for 6 months). HPLC monitors hydrolysis of the ester bond at acidic (pH < 3) or alkaline (pH > 9) conditions .
- Stabilizers : Add antioxidants (e.g., BHT) to formulations stored above 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
